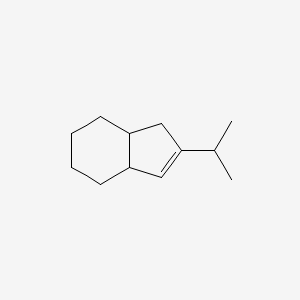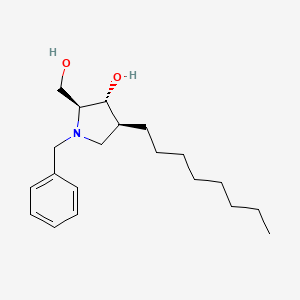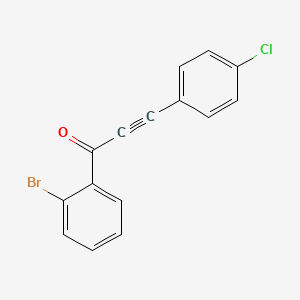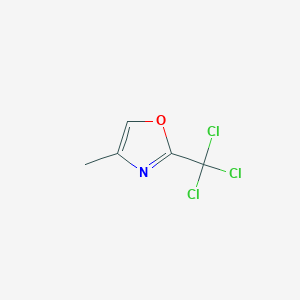![molecular formula C16H14O2 B15172430 Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate CAS No. 918117-61-0](/img/structure/B15172430.png)
Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring attached to a but-3-enoate moiety through a methylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate typically involves the condensation of naphthalene-1-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid or naphthalene-1-ketone.
Reduction: Formation of methyl 2-[(naphthalen-1-yl)methyl]but-3-en-1-ol or methyl 2-[(naphthalen-1-yl)methyl]butanoate.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(naphthalen-2-yl)acetate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(Prop-2-yn-1-yloxy)naphthalene
Uniqueness
Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate is unique due to its specific structural features, such as the presence of a methylidene linkage and a but-3-enoate moiety
Eigenschaften
CAS-Nummer |
918117-61-0 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
methyl 2-(naphthalen-1-ylmethylidene)but-3-enoate |
InChI |
InChI=1S/C16H14O2/c1-3-12(16(17)18-2)11-14-9-6-8-13-7-4-5-10-15(13)14/h3-11H,1H2,2H3 |
InChI-Schlüssel |
DKNYOXFUFWNHEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)

![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)

![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)
![(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B15172412.png)

![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)

![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)
